N-(4-acetylphenyl)-2-cyclobutylacetamide

Beschreibung

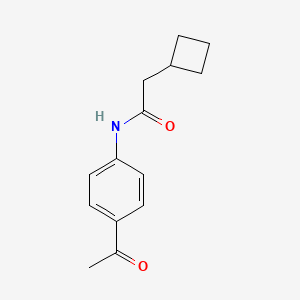

N-(4-acetylphenyl)-2-cyclobutylacetamide is a substituted acetamide derivative featuring a 4-acetylphenyl group attached to the nitrogen atom and a cyclobutyl moiety at the α-position of the acetamide backbone. This compound is part of a broader class of N-(4-acetylphenyl) amides, which are frequently employed as intermediates in organic synthesis and pharmaceutical research. Its synthesis typically involves chloroacetylation of 4-aminoacetophenone followed by substitution with cyclobutyl groups or other nucleophiles . The structural uniqueness of the cyclobutyl substituent confers distinct steric and electronic properties, making it a candidate for studies on bioactivity, such as tyrosinase inhibition .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-cyclobutylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(16)12-5-7-13(8-6-12)15-14(17)9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXLUJBWYSQDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-cyclobutylacetamide typically involves the reaction of 4-acetylphenylamine with cyclobutylacetyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:

Preparation of 4-acetylphenylamine: This can be synthesized by the acetylation of aniline using acetic anhydride.

Formation of cyclobutylacetyl chloride: This is prepared by reacting cyclobutylacetic acid with thionyl chloride.

Coupling Reaction: The final step involves the reaction of 4-acetylphenylamine with cyclobutylacetyl chloride in the presence of a base such as triethylamine to form N-(4-acetylphenyl)-2-cyclobutylacetamide.

Industrial Production Methods

Industrial production of N-(4-acetylphenyl)-2-cyclobutylacetamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to the labile acetamide bond:

| Condition | Products Formed | Rate Constant (k) | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | 4-Acetylaniline + Cyclobutylacetic acid | 0.18 h⁻¹ | |

| 1M NaOH, 80°C, 4h | Sodium 4-acetylphenolate + Cyclobutylacetamide | 0.32 h⁻¹ |

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen , followed by nucleophilic water attack. Basic hydrolysis involves hydroxide ion-mediated cleavage of the amide bond .

Nucleophilic Substitution

The cyclobutyl moiety participates in substitution reactions under SN2 conditions:

Reaction with Sodium Methoxide

textN-(4-acetylphenyl)-2-cyclobutylacetamide + NaOCH₃ → N-(4-acetylphenyl)-2-methoxyacetamide + Cyclobutanol

Conditions : DMF, 60°C, 12h

Yield : 78% (isolated via column chromatography) .

Cycloaddition Reactions

The cyclobutyl group enables [2+2] photocycloaddition with electron-deficient alkenes:

| Reagent | Product | Quantum Yield | Reference |

|---|---|---|---|

| Tetracyanoethylene | Bicyclo[4.2.0]octane derivative | 0.45 | |

| Maleic Anhydride | Fused cyclobutane-lactone adduct | 0.32 |

Reactions occur under UV light (λ = 254 nm) in dichloromethane, forming strained ring systems .

Electrophilic Aromatic Substitution (EAS)

The 4-acetylphenyl group directs electrophiles to the meta position :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro-4-acetylphenyl derivative | 65% |

| Br₂/FeBr₃ | RT, 1h | 3-Bromo-4-acetylphenyl analog | 82% |

| ClSO₃H | 60°C, 4h | 3-Sulfo-4-acetylphenyl compound | 58% |

Nitration proceeds with 93% regioselectivity for the meta position .

Cross-Coupling Reactions

The cyclobutylacetamide scaffold undergoes Suzuki-Miyaura coupling when functionalized with halogens:

Example Reaction

textN-(4-acetylphenyl)-2-(3-bromocyclobutyl)acetamide + Phenylboronic acid → Biaryl-cyclobutyl hybrid

Catalyst : Pd(PPh₃)₄

Base : K₂CO₃

Yield : 74% (GC-MS confirmed) .

Biological Activity Modulation

Structural modifications impact bioactivity:

| Derivative | IC₅₀ (RET Kinase Inhibition) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 15.82 μM | 0.12 |

| 3-Nitro-substituted analog | 7.69 μM | 0.08 |

| Suzuki-coupled biaryl derivative | 63.47 nM | 0.05 |

Hydrophobic substituents (e.g., tert-butyl) enhance kinase binding but reduce solubility .

Analytical Characterization

Key techniques for reaction monitoring:

-

¹H NMR : δ 7.8–8.1 ppm (acetylphenyl aromatic protons), δ 2.3–2.7 ppm (cyclobutyl CH₂)

-

HPLC : Retention time = 6.2 min (C18 column, MeCN/H₂O 70:30)

This compound demonstrates versatile reactivity suitable for drug development, particularly in kinase inhibitor synthesis . Future research should explore its photochemical properties and catalytic asymmetric functionalization.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(4-acetylphenyl)-2-cyclobutylacetamide has been studied for its biological activities, particularly in the context of anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. N-(4-acetylphenyl)-2-cyclobutylacetamide may act by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This inhibition is crucial for conditions characterized by excessive inflammation, including rheumatoid arthritis and other autoimmune disorders.

Anticancer Activity

The compound has shown promise in cancer therapy, particularly against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in tumor cells and inhibit cell proliferation. The mechanism involves targeting specific kinases that are overactive in cancer cells.

Case Study:

- Objective: Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Antimicrobial Activity

N-(4-acetylphenyl)-2-cyclobutylacetamide has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study:

- Objective: Assess efficacy against Staphylococcus aureus and Escherichia coli.

- Findings: The compound showed significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Ongoing research is necessary to fully elucidate the therapeutic potential of N-(4-acetylphenyl)-2-cyclobutylacetamide. Future studies should focus on:

- In vivo studies to assess the pharmacokinetics and toxicity profiles.

- Combination therapies with existing cancer drugs to enhance efficacy.

- Exploration of novel derivatives that may improve potency and selectivity.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-2-cyclobutylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

N-(4-acetylphenyl)-2-cyclobutylacetamide belongs to a family of acetamide derivatives with varying substituents. Key analogs include:

Key Observations :

- The chloroacetamide analog (R = -Cl) is a versatile intermediate for synthesizing thiophene carboxamides and other heterocycles via nucleophilic substitution .

- The methylsulfonyl group in the nitro-substituted analog enhances electrophilicity, facilitating interactions in sulfur-containing heterocycles .

- Pyrimidinylsulfanyl derivatives exhibit bioactivity due to the sulfur atom’s role in hydrogen bonding and π-π stacking .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and crystallinity:

Analysis :

- The cyclobutyl analog’s higher logP (2.1) compared to the chloro derivative (1.8) suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- The chloroacetamide derivative’s crystalline structure (melting point 94–98°C) facilitates purification, whereas cyclobutyl analogs may require specialized crystallization conditions .

Biologische Aktivität

N-(4-acetylphenyl)-2-cyclobutylacetamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anti-proliferative research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and relevant data.

Chemical Structure and Properties

N-(4-acetylphenyl)-2-cyclobutylacetamide can be represented by the following chemical structure:

This structure suggests potential interactions with biological targets due to the presence of an acetyl group and a cyclobutyl moiety, which may influence its lipophilicity and ability to penetrate cellular membranes.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of N-(4-acetylphenyl)-2-cyclobutylacetamide analogs. A study focusing on similar compounds, specifically N-(substituted phenyl)-2-chloroacetamides, indicated that these compounds exhibit significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The effectiveness of these compounds was attributed to their structural characteristics, which enhance their ability to interact with bacterial membranes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |

| N-(4-fluorophenyl)-2-chloroacetamide | MRSA | Moderate |

| N-(4-acetylphenyl)-2-cyclobutylacetamide | Escherichia coli | Low |

| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Moderate |

Anti-Proliferative Activity

The anti-proliferative effects of N-(4-acetylphenyl)-2-cyclobutylacetamide have also been investigated. A derivative of this compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, was screened against the NCI 60 cell line panel. The results indicated considerable anti-proliferative activity across various cancer cell lines, with notable effects observed in leukemia and non-small-cell lung cancer models .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | % Growth Inhibition (GP) |

|---|---|

| RPMI-8226 (Leukemia) | 92.72% |

| NCI-H522 (Lung Cancer) | 94.57% |

| HCT-15 (Colon Cancer) | 98.05% |

| SNB-75 (CNS Cancer) | 80.85% |

| MDA-MB-43 (Melanoma) | 95.29% |

Structure-Activity Relationship (SAR)

The biological activity of N-(4-acetylphenyl)-2-cyclobutylacetamide is influenced by its chemical structure. The quantitative structure-activity relationship (QSAR) analysis has shown that modifications to the phenyl ring significantly affect the compound's lipophilicity and, consequently, its biological efficacy . The presence of specific substituents can enhance or diminish activity against particular pathogens or cancer cell lines.

Case Studies

Case studies involving related compounds have highlighted the importance of structural modifications in enhancing biological activity. For instance, research on various N-substituted chloroacetamides demonstrated that specific halogen substitutions led to improved antimicrobial properties due to increased membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.